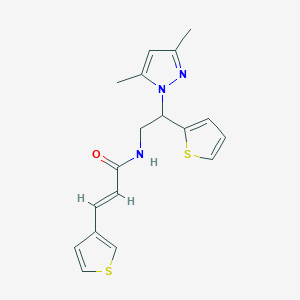

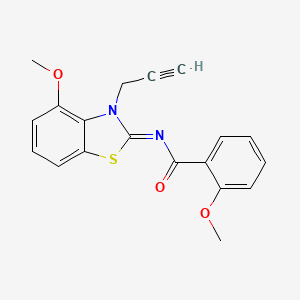

N-(9-phenanthryl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(9-phenanthryl)thiourea is a type of thiourea derivative. Thioureas are a broad class of compounds with the general structure R2N−C(=S)−NR2 . They are structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . N-phenylthiourea is a compound containing a N-phenylthiourea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of a thiourea group .

Synthesis Analysis

The synthesis of thioureas can be achieved through various methods. A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur . The synthesis of N,N′-substituted thiourea ligands was achieved in two steps .Molecular Structure Analysis

Thiourea is a planar molecule. The C=S bond distance is 1.71 Å. The C-N distances average 1.33 Å . Crystal packing revealed that compounds can form dimeric structures via intermolecular H-bonding using N–H···S and N–H···N interactions .Chemical Reactions Analysis

Thioureas are frequently applied to catalyze a broad range of reactions, including Diels-Alder reactions, Michael additions, Henry reaction, acetalization, Mannich-type reactions, as well as ring-opening polymerizations (ROP) in a mild and often asymmetric fashion .Physical And Chemical Properties Analysis

Thiourea is a white solid with a density of 1.405 g/mL. It has a melting point of 182 °C and is soluble in water .科学的研究の応用

Antibacterial Properties

Thiourea and its derivatives, including N-(9-phenanthryl)thiourea, have been found to exhibit antibacterial properties . This makes them potentially useful in the development of new antibacterial drugs or treatments.

Antioxidant Properties

These compounds also show antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anticancer Applications

Thiourea derivatives have been studied for their anticancer properties . This suggests that they could be used in the development of new cancer treatments.

Anti-inflammatory Applications

The anti-inflammatory properties of thiourea derivatives make them potentially useful in treating conditions characterized by inflammation .

Anti-Alzheimer’s Disease Applications

Research has shown that thiourea derivatives may have properties that could be useful in the treatment of Alzheimer’s disease .

Antituberculosis Applications

Thiourea derivatives have been found to have antituberculosis properties , suggesting potential use in the treatment of tuberculosis.

Antimalarial Applications

Thiourea derivatives, including N-(9-phenanthryl)thiourea, have been found to exhibit antimalarial properties . This suggests potential use in the treatment of malaria.

Agricultural Applications

Thiourea has been found to improve seed and oil yields in certain plants under heat stress . This suggests that N-(9-phenanthryl)thiourea could potentially have similar applications in agriculture, particularly in regions affected by high temperatures.

作用機序

Target of Action

This compound belongs to the class of organic compounds known as N-phenylthioureas, which are structurally characterized by a phenyl group linked to one nitrogen atom of a thiourea group .

Mode of Action

Thiourea derivatives have been shown to possess diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . The specific interactions of N-(9-phenanthryl)thiourea with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

Thiourea derivatives have been found to influence a variety of biological processes, suggesting that they may interact with multiple biochemical pathways

Pharmacokinetics

A study on thiourea derivatives, namely dsa-00, dsa-02, and dsa-09, showed that these compounds exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry

Result of Action

Given the diverse biological applications of thiourea derivatives, it is likely that n-(9-phenanthryl)thiourea may have a range of effects at the molecular and cellular level .

Safety and Hazards

将来の方向性

Thiourea derivatives have been widely used in various fields such as agriculture, analytical chemistry, rubber industry, in the development of photographs, as well as in pharmacology . New N-acyl thiourea derivatives with heterocyclic rings have been synthesized and tested for their in vitro antimicrobial, anti-biofilm and antioxidant activities to obtain a drug candidate in a lead-optimization process .

特性

IUPAC Name |

phenanthren-9-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-15(18)17-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H3,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVBYILFFQBEOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9-phenanthryl)thiourea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2802924.png)

![5-[(Methylamino)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B2802932.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2802937.png)

![8-(4-fluorophenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2802938.png)

![N-(2,2-dimethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2802939.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2802940.png)

![Ethyl 2-[[4-[4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2802941.png)

![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2802943.png)